![molecular formula C9H12N6O4 B080672 8-Azaadenosine CAS No. 10299-44-2](/img/structure/B80672.png)
8-Azaadenosine
Overview
Description
Synthesis Analysis
The synthesis of 8-Azaadenosine analogues often involves the introduction of various substituents to explore their effects on biological activity, particularly targeting adenosine receptors. For example, trisubstituted 8-azaadenines bearing a phenyl group on C(2) and a 9-benzyl group substituted with Cl, F, or a CF3 group have been synthesized to study their affinity for A1 adenosine receptors. These compounds have shown very good affinity and selectivity for A1 receptors, with some exhibiting nanomolar range Ki values, indicating strong receptor binding (Giorgi et al., 2007).
Molecular Structure Analysis
The molecular structure of this compound and its analogues is crucial for their interaction with adenosine receptors. Molecular docking calculations have been employed to evaluate the interaction energies between the ligands and the bovine A1 receptor model. These studies suggest different binding modes towards A1 receptors that are plausible for these ligands, correlating these energies with the ligands' biological activities (Giorgi et al., 2007).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. These include N-alkylation, cross-coupling reactions, and selective substitutions that allow for the introduction of diverse functional groups aimed at modifying the compound's physical, chemical, and biological properties.
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, lipophilicity, and stability, are influenced by their molecular structure. For instance, the introduction of hydroxyalkyl substituents has been explored to increase water solubility and improve the compounds' affinity and selectivity towards A1 adenosine receptors (Biagi et al., 2003).
Scientific Research Applications
QSAR Study on 8-Azaadenine Analogues
8-Azaadenines are proposed as a promising class of adenosine A1 receptor antagonists. A QSAR (Quantitative Structure-Activity Relationship) study conducted on derivatives of 8-azaadenines synthesized for A1 receptor antagonism revealed key structural features required for their interaction with the A1 receptor. This study is crucial for understanding the activity of 8-azaadenine derivatives and predicting their efficacy in targeted applications (Massarelli et al., 2008).
Adsorption Orientation on Silver Nanoparticles
Research on the adsorption orientation of 8-Azaadenine (8AA) on silver nanoparticles (Ag NPs) using Raman and Surface-Enhanced Raman Spectroscopy (SERS) is insightful. This study is significant for applications in nanoparticle-mediated drug delivery strategies, especially for 8-azapurines or similar molecules with biological activities (Harroun et al., 2018).
pH-Controlled Intersystem Crossing
The pH-controlled intersystem crossing process of 8-azaadenine in aqueous solutions has been studied. This finding is important for applications in photodynamic therapy, where 8-azaadenine could serve as a pH-sensitized agent (Zhou et al., 2019).
Triplet Excited State Mechanisms
Investigations into the mechanisms of triplet excited state population in 8-azaadenine have been conducted, which are significant for understanding the photophysics of 8-azaadenine. This research could have implications in areas such as photosensitization and photochemical processes (Gobbo & Borin, 2012).
Binding Affinity for A1 Adenosine Receptors
The synthesis and biological activity of new 8-azaadenines with high affinity for A1 adenosine receptors have been explored. This is crucial for developing molecules with potential therapeutic applications targeting A1 receptors (Giorgi et al., 2007).
Fluorescent Probes in Enzymology
8-Azapurines have been utilized as fluorescent probes in enzymology due to their pH-dependent fluorescence. This application is valuable in studying enzymes involved in purine metabolism and RNA editing (Wierzchowski et al., 2014).
Redox Chemistry Study
A pulse radiolysis study of 8-azaadenine's redox chemistry provides insights into its oxidation and reduction reactions. This research is relevant for understanding the chemical properties and potential applications of 8-azaadenine in fields like biochemistry and pharmacology (Pramod et al., 2006).
Synthesis of Azide-Bearing Cofactor Mimics
The synthesis of azide-bearing cofactor mimics like 8-Azido-5'-aziridino-5'-deoxyadenosine demonstrates the potential of 8-azaadenine derivatives in biochemical research, particularly for studying DNA and protein methylation patterns (Comstock & Rajski, 2004).
Inhibition of ATP Synthase
A study investigating the inhibition of ATP synthase by chlorinated adenosine analogues, including 8-azaadenosine, is crucial for understanding its biochemical impact and potential therapeutic applications (Chen et al., 2009).
Synthesis and Activity of Water-Soluble Ligands
Research into the synthesis and activity of more water-soluble 8-azaadenine derivatives has shown promising results, especially in terms of their affinity for A1 adenosine receptors. This is significant for developing more effective and soluble pharmaceutical agents (Biagi et al., 2003).
Anti-HBV Agent Synthesis
The design and synthesis of novel 8-azanebularine derivatives as anti-HBV (Hepatitis B Virus) agents demonstrate the potential of 8-azaadenine in antiviral drug development (Yang et al., 2019).
Mechanism of Action
- ADAR (Adenosine Deaminase Acting on RNA) : 8-Azaadenosine primarily targets ADAR, an RNA editing enzyme. ADAR edits adenosine to inosine within double-stranded RNAs (dsRNA). By doing so, it prevents the sensing of self dsRNAs by proteins involved in the type I interferon (IFN) response and translation control .
- Proliferation and Apoptosis : Loss of ADAR due to this compound treatment reduces cancer cell proliferation and increases apoptosis. This occurs through activation of the type I IFN pathway and translational repression by PKR (protein kinase R) .
- Type I IFN Pathway Activation : Depletion of ADAR activates the type I IFN pathway via MAVS (mitochondrial antiviral signaling protein). This pathway plays a crucial role in antiviral defense and immune response .
- PKR-Mediated Translation Repression : PKR activation, triggered by ADAR loss, inhibits translation. Knockdown of PKR rescues the growth phenotype observed upon ADAR depletion .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUKGFJQZRGECT-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10299-44-2 | |
Record name | 8-Azaadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10299-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azaadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010299442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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